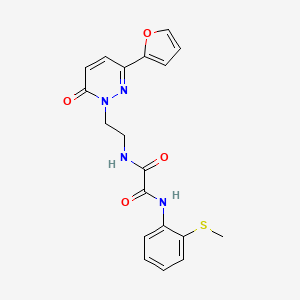

N1-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide

Description

This oxalamide derivative features a pyridazinone core substituted with a furan-2-yl group at the 3-position, linked via an ethyl chain to an oxalamide moiety. The terminal phenyl ring bears a methylthio (-SMe) substituent at the 2-position.

Properties

IUPAC Name |

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-N'-(2-methylsulfanylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4S/c1-28-16-7-3-2-5-14(16)21-19(26)18(25)20-10-11-23-17(24)9-8-13(22-23)15-6-4-12-27-15/h2-9,12H,10-11H2,1H3,(H,20,25)(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBFNCNXIMZYBOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxalamide-Based Analogues

- N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4) Structural Differences: Replaces the furan-pyridazinone-ethyl chain with a pyridin-2-yl ethyl group and a 2,4-dimethoxybenzyl substituent. Activity: A potent umami flavor enhancer (EC₅₀ = 0.3 µM for TAS1R1/TAS1R3 activation) . Metabolism: Rapidly hydrolyzed to non-toxic metabolites, with a No Observed Effect Level (NOEL) of 100 mg/kg/day in rodents for structurally related oxalamides .

- N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1770) Key Feature: Lacks the pyridazinone ring but retains the oxalamide backbone. Safety Margin: Margin of safety = 500 million relative to estimated human exposure (0.0002 µg/kg/day) .

Pyridazinone Derivatives

2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide (CAS 898132-80-4)

N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine

Regorafenib-Inspired Analogues

- N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide (1c)

Comparative Data Table

Research Findings and Implications

- Metabolic Stability: Oxalamides like S336 exhibit rapid hydrolysis, suggesting the target compound may share similar metabolic pathways, though the furan-pyridazinone group could alter hepatic clearance .

- Selectivity Challenges: The pyridazinone core in the target compound may confer selectivity for specific kinases or taste receptors, differentiating it from acetamide-based pyridazinones .

Q & A

Basic: What synthetic methodologies are recommended for optimizing the multi-step synthesis of this compound?

Methodological Answer:

- Stepwise Synthesis: Begin with the preparation of key intermediates: furan-2-ylmethylamine and 2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid. Coupling under amide-forming conditions (e.g., EDC/HOBt or DCC) is critical .

- Reaction Optimization: Control temperature (typically 0–25°C for coupling), solvent polarity (DMF or THF), and reaction time (12–24 hours). Monitor progress via TLC or HPLC .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product ≥95% purity .

Basic: How should researchers characterize the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: Acquire 1H and 13C NMR in deuterated DMSO-d6 or CDCl3. Key signals include aromatic protons (δ 6.5–8.5 ppm), oxalamide NH (δ 9.5–10.5 ppm), and methylthio group (δ 2.5 ppm) .

- HPLC-MS: Confirm molecular weight via ESI-MS (expected [M+H]+ ~480–500 Da) and assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) .

- IR Spectroscopy: Identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and NH bending (1550–1600 cm⁻¹) .

Basic: What protocols are used for initial bioactivity screening?

Methodological Answer:

- Antimicrobial Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using microbroth dilution (MIC determination) .

- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations. Include positive controls (e.g., doxorubicin) .

- Enzyme Inhibition: Evaluate COX-2 or kinase inhibition via fluorometric assays (e.g., fluorescence polarization) .

Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Methodological Answer:

- Core Modifications: Synthesize analogs with substituent variations (e.g., replacing methylthio with hydroxy or chloro groups) to assess impact on bioactivity .

- Pharmacophore Mapping: Use molecular modeling (e.g., Schrödinger Suite) to identify critical hydrogen-bonding (oxalamide) and hydrophobic (furan/thiophene) motifs .

- Data Correlation: Compare IC50 values (e.g., anticancer activity) with electronic (Hammett σ) or steric (Taft Es) parameters of substituents .

Advanced: How can inconsistencies in synthesis yields be systematically addressed?

Methodological Answer:

- Parameter Screening: Use Design of Experiments (DoE) to test variables: solvent (DMF vs. THF), base (DIPEA vs. TEA), and coupling reagent (EDC vs. DCC) .

- Byproduct Analysis: Characterize side products via LC-MS to identify competing reactions (e.g., oxalamide hydrolysis) .

- Scale-Up Adjustments: Optimize stirring rate (≥500 rpm) and inert atmosphere (N2/Ar) to minimize decomposition .

Advanced: What computational strategies are effective for predicting target interactions?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to dock into COX-2 (PDB: 5KIR) or kinase domains. Focus on binding energy (ΔG ≤ -8 kcal/mol) and pose validation (RMSD ≤ 2.0 Å) .

- MD Simulations: Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes (e.g., RMSF < 1.5 Å) .

- QSAR Modeling: Develop PLS regression models using descriptors (logP, polar surface area) from PubChem data .

Advanced: How should researchers conduct comparative analyses with structural analogs?

Methodological Answer:

- Analog Selection: Prioritize compounds with variations in the phenyl (e.g., 4-fluoro vs. 3-methylthio) or pyridazinone moieties .

- Biological Profiling: Test analogs in parallel assays (e.g., same cell line batch) to minimize variability. Use ANOVA for statistical significance (p < 0.05) .

- Thermodynamic Solubility: Compare solubility (shake-flask method, pH 7.4 PBS) to correlate lipophilicity (clogP) with bioavailability .

Advanced: What methodologies resolve variability in biological assay data?

Methodological Answer:

- Dose-Response Replicates: Perform triplicate runs with internal controls (e.g., staurosporine for apoptosis assays) .

- Pathway Analysis: Use RNA-seq or proteomics to identify off-target effects (e.g., unintended kinase inhibition) .

- Meta-Analysis: Aggregate data from public repositories (ChEMBL, PubChem) to validate trends .

Advanced: How can the reactivity of the oxalamide group be leveraged for derivatization?

Methodological Answer:

- Nucleophilic Substitution: React with alkyl halides (e.g., methyl iodide) in DMF/K2CO3 to modify the NH group .

- Oxidation: Treat with mCPBA to convert methylthio to methylsulfonyl, enhancing polarity .

- Protection/Deprotection: Use Boc-anhydride for temporary NH protection during functionalization .

Advanced: What strategies ensure long-term stability of this compound in research settings?

Methodological Answer:

- Storage Conditions: Store at -20°C under argon in amber vials. Avoid aqueous buffers (hydrolysis risk) .

- Stability Monitoring: Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC purity checks .

- Lyophilization: Prepare stable lyophilized powders (trehalose matrix) for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.